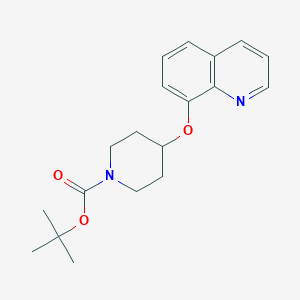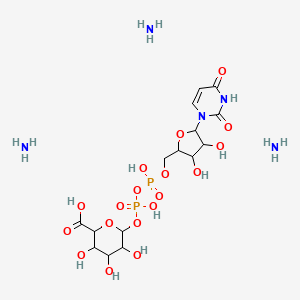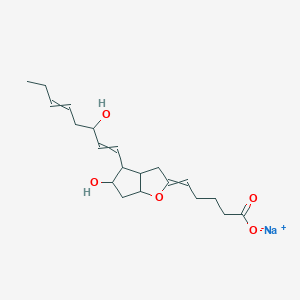![molecular formula C11H11N3 B13885776 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is a nitrogen-containing heterocyclic compound. It features a fused ring system that includes both pyrrole and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions, followed by cyclization to form the fused ring system . Another approach is the intramolecular cyclization of amido-nitriles, which can be catalyzed by nickel or other transition metals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly conjugated system, while substitution reactions could introduce functional groups like halogens or alkyl chains .
Aplicaciones Científicas De Investigación
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Imidazole Derivatives: Compounds like benzimidazole and triazole share structural similarities and biological activities.
Uniqueness
2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug discovery .
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
2-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole |
InChI |
InChI=1S/C11H11N3/c1-2-4-8(5-3-1)11-13-9-6-12-7-10(9)14-11/h1-5,12H,6-7H2,(H,13,14) |
Clave InChI |
WJBALOFTAMILCM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)N=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)



![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)





![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)

![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
